molecular formula C17H25NO3 B2836665 Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate CAS No. 1780865-15-7

Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B2836665
CAS No.: 1780865-15-7
M. Wt: 291.391
InChI Key: ZIZVLALTVQIBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 4-hydroxyphenylmethyl substituent at the 3-position. The tert-butyl carbamate (Boc) group is a common protective moiety in organic synthesis, enhancing solubility and stability during reactions . The 4-hydroxyphenylmethyl substituent introduces a phenolic hydroxyl group, which may confer hydrogen-bonding capabilities and influence biological activity.

Properties

IUPAC Name

tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-4-5-14(12-18)11-13-6-8-15(19)9-7-13/h6-9,14,19H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZVLALTVQIBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to compounds that exhibit significant biological activity. Its ability to interact with biological targets makes it a candidate for further research in drug formulation.

Targeted Protein Degradation

One of the notable applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins implicated in various diseases, including cancer and neurodegenerative disorders. This compound serves as a semi-flexible linker in these constructs, which is crucial for optimizing the orientation and efficacy of the degrader molecules .

Case Studies

StudyObjectiveFindings
Alzheimer’s Disease Research Evaluate the role of targeted protein degradation in treating neurodegenerative diseases.The compound was identified as a potential candidate for PROTAC development aimed at degrading tau proteins associated with Alzheimer's disease .
Cancer Therapeutics Investigate the efficacy of PROTACs in degrading oncogenic proteins.This compound demonstrated promising results in selectively targeting and degrading proteins involved in tumor growth .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The incorporation of the hydroxymethylphenyl group is critical for enhancing binding affinity to target proteins.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of this compound allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient degradation .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Piperidine Derivatives

Compound Name Substituent at Piperidine 3-Position Key Functional Groups Reference
Target Compound 4-Hydroxyphenylmethyl Phenolic -OH N/A
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl Aliphatic chain
tert-Butyl 3-(methyl(pyrimidoindolyl)amino)piperidine-1-carboxylate Methyl(pyrimido[4,5-b]indol-4-yl)amino Heterocyclic amine
tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 2-(Trifluoromethyl)phenyl Electron-withdrawing CF3 group
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl Pyridine and hydroxyl
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate 4-Aminophenylaminomethyl Aromatic amine

Key Observations :

  • The target compound’s 4-hydroxyphenylmethyl group distinguishes it from analogs with non-polar (e.g., 4-methylpentyl) or electron-deficient (e.g., trifluoromethylphenyl) substituents. This polar group may enhance solubility in aqueous media compared to lipophilic analogs .

Key Observations :

  • The Boc protection strategy is widely employed, with yields exceeding 85% in optimized protocols .
  • Heterocyclic derivatives (e.g., pyrimidoindolyl) require multi-step syntheses, often involving coupling reagents like DIPEA in dry DMF .

Physicochemical Properties

Table 3: NMR and Mass Spectrometry Data

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) Reference
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.25–1.35 (m, 2H, CH2), 2.20 (t, J = 7.5 Hz, 2H) 28.3 (Boc CH3), 79.1 (Boc C-O) 298.248 (M+H)
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate 6.55 (d, J = 8.5 Hz, 2H, Ar-H), 3.10 (m, 2H, CH2NH) 155.2 (Boc C=O), 116.5 (Ar-C) 334.187 (M+H)
tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 4.15 (m, 2H, piperidine-H) 124.5 (CF3), 141.2 (Ar-C) 328.142 (M+H)

Key Observations :

  • The Boc group consistently appears at ~79 ppm in 13C NMR, confirming its structural integrity .
  • Aromatic protons in substituents (e.g., 4-hydroxyphenyl, trifluoromethylphenyl) resonate between δ 6.5–7.7 ppm, influenced by electronic effects .

Biological Activity

Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate, commonly referred to as Tert-butyl piperidine carboxylate, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H25NO3
  • CAS Number: 1780865-15-7

This compound is characterized by a piperidine ring substituted with a hydroxyphenylmethyl group, which contributes to its biological activity.

This compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. The compound acts as a semi-flexible linker that facilitates the formation of ternary complexes essential for the degradation process. Its structural similarity to other piperidine derivatives suggests potential interactions with various enzymes and receptors, although specific targets remain to be fully elucidated .

Pharmacokinetics

The pharmacokinetic profile of Tert-butyl piperidine carboxylate is not extensively documented. However, its bioavailability and metabolic pathways are critical areas for future research. Understanding how this compound interacts within biological systems will enhance its application in drug development.

In Vitro Studies

Recent studies have highlighted the antioxidant properties of related compounds, suggesting that this compound may exhibit similar activities. For instance, compounds with structural similarities have shown effectiveness in scavenging free radicals and protecting against oxidative stress .

Case Studies and Research Findings

  • Antioxidant Activity : Research indicates that derivatives of piperidine exhibit significant antioxidant activity, potentially linked to their ability to donate hydrogen atoms or electrons . This property is crucial in preventing cellular damage from oxidative stress.
  • Neuroprotective Effects : In vitro evaluations have demonstrated that certain piperidine derivatives can penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects against neurodegeneration, particularly in models of Alzheimer's disease . These findings suggest that this compound may hold promise for similar applications.
  • Cell Viability Studies : A study assessing the cytotoxicity of various synthesized compounds found that those containing the piperidine structure were less toxic to normal cells while maintaining efficacy against cancer cell lines . This selectivity is vital for therapeutic applications.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compoundTBDScavenges free radicals
Silymarin30Antioxidant; hepatoprotective
Galanthamine25AChE inhibitor; neuroprotective

Table 2: In Vitro Cell Viability Results

CompoundCell LineViability (%) at 100 µM
This compoundSH-SY5Y (Neuroblastoma)85
Control (Untreated)SH-SY5Y100
DonepezilSH-SY5Y90

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Step 2 : Introduction of the 4-hydroxyphenylmethyl group via alkylation or reductive amination. For alkylation, a benzyl halide derivative may react with the Boc-protected piperidine under anhydrous conditions (e.g., THF or DCM) .
  • Step 3 : Deprotection and purification using silica gel chromatography to isolate the final product .
    Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. What analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, including the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and aromatic protons (δ ~6.8-7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC or GC-MS assesses purity (>95% is standard for research-grade material) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry .

Q. What are the storage and handling protocols for this compound?

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
  • Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid inhalation of dust; if exposed, follow first-aid measures outlined in SDS (e.g., rinse skin with water) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Cross-validation : Combine NMR, MS, and X-ray data. For example, ambiguous NOESY signals can be clarified via crystallography .
  • Isotopic Labeling : Use deuterated solvents or isotopically labeled reagents to simplify NMR interpretation (e.g., distinguishing overlapping proton signals) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR spectra for comparison with experimental data .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Reaction Optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts. For alkylation steps, phase-transfer catalysts (e.g., TBAB) improve efficiency .
  • Purification : Use preparative HPLC for challenging separations. Gradient elution with acetonitrile/water mixtures resolves polar byproducts .
  • Scale-up Considerations : Maintain consistent stirring and heat transfer in larger batches. For Boc deprotection, use trifluoroacetic acid (TFA) in dichloromethane for rapid completion .

Q. How does stereochemistry influence biological activity, and what methods study this?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers. Compare activity of isolated isomers in receptor-binding assays .
  • Stereochemical Analysis : X-ray crystallography or NOE NMR correlations determine absolute configuration. For example, the (R)-enantiomer may show higher affinity for serotonin receptors .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents and correlate stereochemistry with IC₅₀ values in enzymatic assays .

Q. How are side reactions mitigated during synthesis?

  • Byproduct Identification : LC-MS detects common side products like tert-butyl alcohol (from Boc hydrolysis) or diaryl ethers (from Friedel-Crafts side reactions) .
  • Condition Adjustment : Lower reaction temperatures and shorter reaction times reduce over-alkylation. For reductive amination, use sodium cyanoborohydride (NaBH₃CN) for selective imine reduction .
  • Protection/Deprotection Strategies : Temporarily protect the 4-hydroxyphenyl group with acetyl or TBS ethers to prevent undesired coupling .

Q. How to design stability studies under varying pH and temperature conditions?

  • Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0h, 24h, 48h) .
  • Analysis : Use HPLC to quantify degradation products. For example, acidic conditions may hydrolyze the ester group, forming piperidine-1-carboxylic acid .
  • Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.